

4-Ethyl-2,2-dimethylheptane molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethyl-2,2-dimethylheptane**

Cat. No.: **B14544013**

[Get Quote](#)

An In-depth Technical Guide to the Molecular Weight of **4-Ethyl-2,2-dimethylheptane**

Abstract

This guide provides a comprehensive analysis of the molecular weight of **4-Ethyl-2,2-dimethylheptane**, a branched-chain alkane. Intended for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles of molecular weight determination, presents a detailed, step-by-step protocol for its calculation, and contextualizes its importance in scientific applications. By integrating theoretical principles with data from authoritative chemical databases, this guide serves as a self-validating reference for understanding this fundamental chemical property.

Molecular Identity and Structure of **4-Ethyl-2,2-dimethylheptane**

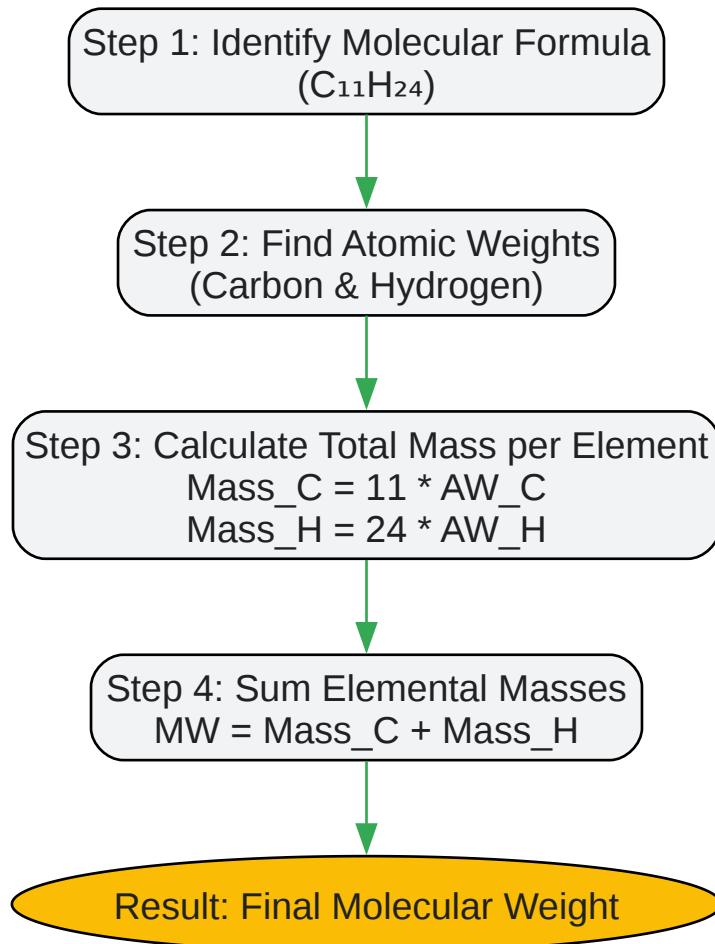
4-Ethyl-2,2-dimethylheptane is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms linked by single bonds. Its systematic name precisely describes its molecular architecture. The name is deconstructed as follows:

- Heptane: This is the parent chain, indicating a continuous chain of seven carbon atoms.[\[1\]](#)
- 2,2-dimethyl: Two methyl (-CH₃) groups are attached to the second carbon atom of the heptane backbone.[\[1\]](#)
- 4-ethyl: A single ethyl (-CH₂CH₃) group is attached to the fourth carbon atom of the chain.[\[1\]](#)

This specific arrangement of atoms leads to the definitive molecular formula for **4-Ethyl-2,2-dimethylheptane**: $C_{11}H_{24}$.^{[2][3][4]} This formula is the cornerstone for calculating the molecular weight.

Caption: 2D representation of the carbon skeleton of **4-Ethyl-2,2-dimethylheptane**.

The Principle of Molecular Weight Calculation


The molecular weight (or more precisely, the molar mass) of a compound is the sum of the atomic weights of all its constituent atoms. The atomic weight of an element, as found on the periodic table, is a weighted average of the masses of its naturally occurring isotopes.^{[5][6]} This value is crucial because it provides the mass of one mole of the substance in grams (g/mol), a unit fundamental to stoichiometry and solution chemistry.

The determination of a molecule's molecular weight is not merely an academic exercise. In a laboratory setting, it is a critical parameter for:

- Stoichiometric Calculations: Ensuring correct reactant ratios in chemical synthesis.
- Analytical Chemistry: Identifying compounds via mass spectrometry and determining the molar concentrations of solutions.
- Drug Development: Understanding the physicochemical properties of a potential drug molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol for Molecular Weight Determination

This section provides a systematic workflow for calculating the molecular weight of **4-Ethyl-2,2-dimethylheptane**. This protocol is a self-validating system, as its result can be cross-referenced with empirical data from leading chemical databases.

[Click to download full resolution via product page](#)

Caption: Workflow for calculating the molecular weight of a chemical compound.

Step 1: Identify the Molecular Formula

As established, the molecular formula is C₁₁H₂₄.^[2]^[3]^[4] This indicates that one molecule of the compound contains 11 carbon atoms and 24 hydrogen atoms.

Step 2: Determine Standard Atomic Weights

To ensure accuracy, we utilize the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Element	Symbol	Standard Atomic Weight (g/mol)	Source
Carbon	C	~12.011	[6][7][8]
Hydrogen	H	~1.008	[9][10][11]

Note: These values are weighted averages of the natural isotopic abundances of the elements.

Step 3: Calculate the Total Mass Contribution of Each Element

The total mass for each element is found by multiplying its atomic weight by the number of atoms present in the molecule.

- Total Mass of Carbon = 11 atoms \times 12.011 g/mol = 132.121 g/mol
- Total Mass of Hydrogen = 24 atoms \times 1.008 g/mol = 24.192 g/mol

Step 4: Sum the Elemental Masses

The molecular weight of the compound is the sum of the total masses of its constituent elements.

- Molecular Weight of C₁₁H₂₄ = 132.121 g/mol + 24.192 g/mol = 156.313 g/mol

Data Summary and Verification

The calculated molecular weight can be verified against values published in authoritative chemical databases. This comparison serves to confirm the accuracy of our calculation.

Parameter	Calculated Value	Database Value (NIST)	Database Value (PubChem)
Molecular Formula	C ₁₁ H ₂₄	C ₁₁ H ₂₄	C ₁₁ H ₂₄
Molecular Weight	156.313 g/mol	156.3083 g/mol	156.31 g/mol

The calculated value of 156.313 g/mol shows excellent agreement with the values of 156.31 g/mol and 156.3083 g/mol reported by PubChem and the National Institute of Standards and Technology (NIST), respectively.[\[2\]](#)[\[4\]](#)[\[12\]](#) The minor difference is attributable to the number of significant figures used for the atomic weights in the calculation.

Conclusion

The molecular weight of **4-Ethyl-2,2-dimethylheptane** is definitively established as approximately 156.31 g/mol. This value, derived from its molecular formula (C₁₁H₂₄) and the standard atomic weights of carbon and hydrogen, is a cornerstone for any quantitative research involving this compound. Its accurate determination is essential for procedural integrity in chemical synthesis, analytical measurement, and the broader field of drug discovery and development, ensuring that experimental results are both reproducible and reliable.

References

- National Institute of Standards and Technology (NIST). **4-ethyl-2,2-dimethylheptane**. NIST Chemistry WebBook. [\[Link\]](#)
- IUPAC Commission on Isotopic Abundances and
- Various Authors.
- Various Authors.
- Westfield State University.
- Chemistry For Everyone. What Is The Atomic Weight Of Carbon?. YouTube. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Hydrogen.
- McGraw Hill. Hydrogen. AccessScience. [\[Link\]](#)
- Wikipedia. Hydrogen. [\[Link\]](#)
- BYJU'S. Carbon. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Carbon.
- Chemister.ru. **4-ethyl-2,2-dimethylheptane**. [\[Link\]](#)
- National Center for Biotechnology Information. (4S)-**4-ethyl-2,2-dimethylheptane**.
- National Center for Biotechnology Information. **4-Ethyl-2,2-dimethylheptane**.
- Brainly. What is the structure of **4-ethyl-2,2-dimethylheptane**?. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. brainly.com [brainly.com]
- 2. 4-ethyl-2,2-dimethylheptane [webbook.nist.gov]
- 3. 4-ethyl-2,2-dimethylheptane [chemister.ru]
- 4. 4-Ethyl-2,2-dimethylheptane | C11H24 | CID 19985550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. (4S)-4-ethyl-2,2-dimethylheptane | C11H24 | CID 141766481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Ethyl-2,2-dimethylheptane molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14544013#4-ethyl-2-2-dimethylheptane-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com